

1,2,4-Trichlorobenzene material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,4-Trichlorobenzene

Cat. No.: B033124

[Get Quote](#)

An In-Depth Technical Guide to the Material Safety Data of 1,2,4-Trichlorobenzene

For professionals engaged in cutting-edge research and pharmaceutical development, a profound understanding of chemical reagents is not merely a matter of compliance but a cornerstone of experimental integrity and personal safety. **1,2,4-Trichlorobenzene** (1,2,4-TCB), a versatile yet hazardous organochlorine compound, serves as a critical solvent and synthetic intermediate in numerous applications, including as a dye carrier and a precursor for herbicides.^{[1][2][3]} This guide moves beyond the standard template of a Safety Data Sheet (SDS) to provide a deeper, mechanistic understanding of 1,2,4-TCB's properties and the causality behind the prescribed safety protocols.

Chapter 1: Core Chemical & Physical Identity

A molecule's behavior, reactivity, and hazards are fundamentally dictated by its physical and chemical properties. 1,2,4-TCB (CAS No: 120-82-1) is a colorless liquid or white solid, depending on the ambient temperature, and possesses a characteristic aromatic odor.^{[2][4][5][6]} Its relatively high boiling point and flash point classify it as a combustible liquid rather than a flammable one, a crucial distinction for assessing fire risk in the laboratory.^[7]

The compound's low solubility in water and a high octanol-water partition coefficient ($\log \text{Pow} \approx 3.98$) are pivotal to understanding its behavior.^[8] This lipophilicity means it will readily partition into organic matter and biological tissues, underpinning both its environmental persistence and its ability to be absorbed through the skin.^{[8][9]}

Property	Value	Source
Chemical Formula	<chem>C6H3Cl3</chem>	[4]
Molar Mass	181.44 g/mol	[6]
Appearance	Colorless liquid or white solid	[5] [8]
Melting Point	16.9 - 17 °C (62.4 - 63 °F)	[2] [6] [10]
Boiling Point	213 - 213.5 °C (415 - 416.3 °F)	[6] [10]
Density	1.454 - 1.46 g/cm³	[6] [10]
Vapor Pressure	40 Pa (0.3 mmHg) at 25 °C	[8]
Flash Point	105 - 110 °C (221 - 230 °F)	[8] [11] [12]
Autoignition Temp.	571 °C (1059.8 °F)	[4] [11]
Water Solubility	34.6 mg/L	[8]
log Pow	3.98	[8]

Chapter 2: Hazard Profile and GHS Classification

The Globally Harmonized System (GHS) provides a universal language for chemical hazards. For 1,2,4-TCB, the classification signals significant risks that demand stringent control measures.

- Signal Word:Warning[\[4\]](#)[\[11\]](#)
- GHS Hazard Pictograms:
 - GHS07 (Exclamation Mark): Indicates acute toxicity (harmful if swallowed), skin irritation, serious eye irritation, and potential respiratory irritation.[\[4\]](#)[\[13\]](#)
 - GHS09 (Environment): Signals that the substance is very toxic to aquatic life, with long-lasting effects.[\[4\]](#)[\[13\]](#)
- Key Hazard Statements (H-phrases):

- H302: Harmful if swallowed.[4][11][13]
- H315: Causes skin irritation.[4][11][13]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]
- H400/H410/H411: Very toxic to aquatic life with long-lasting effects.[4][13]

The following diagram illustrates the logical flow from hazard identification to the necessary immediate response, a critical thought process for any researcher handling this chemical.

Caption: Logical flow from an exposure event to the appropriate first aid response.

Chapter 3: Toxicological Insights and Health Effects

Understanding how a substance exerts its toxic effects is crucial for appreciating the necessity of safety protocols. The toxicity of 1,2,4-TCB is not highly dependent on the route of exposure, with the liver being a primary target organ.[14]

- Routes of Exposure: The main routes for occupational exposure are inhalation of vapors and absorption through the skin.[7][8] Ingestion is a less common but significant route for acute toxicity.[8]
- Acute Toxicity:
 - Oral: Harmful if swallowed, with an LD50 (oral, rat) of 756 mg/kg.[4] Symptoms can include abdominal pain and vomiting.[8]
 - Dermal: Causes skin irritation, characterized by redness and dryness.[4][8] Prolonged contact can defat the skin, leading to dermatitis.[11]
 - Inhalation: Vapors can irritate the nose, throat, and respiratory tract, causing coughing and a burning sensation.[7][8] High concentrations may lead to symptoms like headache, dizziness, and nausea.[11]
 - Eye Contact: Causes serious eye irritation, including redness and pain.[4][8]

- Chronic and Systemic Toxicity:
 - Hepatic (Liver) Effects: The liver is a primary target.[14] This is likely due to the formation of reactive arene oxide intermediates during metabolic processes.[14] Chronic exposure in animal studies has led to liver damage, including necrosis and fatty changes.[15] 1,2,4-TCB can also induce liver enzymes and porphyria (a disorder related to heme synthesis) in rats.[14]
 - Renal (Kidney) Effects: Evidence suggests that 1,2,4-TCB may cause damage to the kidneys upon prolonged exposure.[7][10]
 - Carcinogenicity: The U.S. EPA has classified 1,2,4-TCB as a Group D substance, meaning it is not classifiable as to human carcinogenicity, based on available data.[5][16]
 - Reproductive/Developmental Toxicity: Studies have not shown significant reproductive or developmental effects at dose levels below those causing other systemic toxicities.[17]

Chapter 4: Exposure Control and Personal Protection Protocols

The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally, PPE—is the guiding principle for mitigating exposure. For 1,2,4-TCB, engineering controls and PPE are paramount in a laboratory setting.

Engineering Controls: The First Line of Defense

The causality is simple: to prevent inhalation, you must control the air.

- Ventilation: All work with 1,2,4-TCB must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or with local exhaust ventilation.[7][12] This is to ensure airborne concentrations are kept below established exposure limits.
- Emergency Facilities: The immediate availability of an eyewash station and a safety shower is non-negotiable.[7][12] This is a self-validating system; in the event of a splash, immediate dilution is the most effective first response.

Occupational Exposure Limits

These limits represent the maximum airborne concentration to which a worker can be exposed over a specified period without expected adverse health effects.

Organization	Limit	Value
ACGIH TLV	Ceiling	5 ppm
NIOSH REL	Ceiling	5 ppm (40 mg/m ³)
OSHA PEL	Ceiling	5 ppm (40 mg/m ³)

(Source: Fisher Scientific, NJ.gov)[\[7\]](#)[\[11\]](#) Note: A "Ceiling" limit should not be exceeded at any time during the work exposure.

Personal Protective Equipment (PPE) Workflow

PPE is the last line of defense, chosen based on a risk assessment of the specific procedure.

Caption: A decision workflow for selecting the appropriate PPE for 1,2,4-TCB.

Chapter 5: Emergency Response Protocols

Protocol 5.1: First-Aid Measures

In case of accidental exposure, these steps must be taken immediately. The goal is to minimize absorption and contact time.

- General Advice: In any case of significant exposure or if the individual feels unwell, seek immediate medical advice and show the attending physician this safety data sheet.[\[4\]](#)[\[18\]](#)
- Upon Inhalation:
 - Immediately move the affected person to fresh air and keep them comfortable for breathing.[\[4\]](#)[\[11\]](#)
 - If breathing has stopped, trained personnel should provide artificial respiration.[\[4\]](#)[\[11\]](#)
 - Seek immediate medical attention.[\[4\]](#)

- Upon Skin Contact:
 - Immediately remove all contaminated clothing.
 - Wash the affected skin area with plenty of soap and water for at least 15 minutes.[11]
 - If skin irritation occurs or persists, seek medical attention.[11]
- Upon Eye Contact:
 - Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11]
 - If present, remove contact lenses after the first 5 minutes, then continue rinsing.[4]
 - Seek immediate medical attention.[4]
- Upon Ingestion:
 - Do NOT induce vomiting.[4] This is critical because vomiting a solvent can cause it to be aspirated into the lungs, leading to chemical pneumonitis.
 - Rinse the mouth thoroughly with water.[4][11] Never give anything by mouth to an unconscious person.[4]
 - Seek immediate medical attention.[4]

Protocol 5.2: Fire-Fighting Measures

1,2,4-TCB is a combustible liquid with a flash point of ~110°C, meaning it must be preheated to generate sufficient vapor for ignition.[8][11]

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][7][11]
- Key Fire-Fighting Hazards:
 - Thermal decomposition produces highly toxic and corrosive gases, including hydrogen chloride, phosgene, and carbon oxides.[7][10][11]

- Containers may rupture or explode when heated.[7] Use a water spray to keep fire-exposed containers cool.[7]
- Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[11]

Protocol 5.3: Accidental Release and Spill Containment

- Evacuate and Isolate: Evacuate all non-essential personnel from the spill area. Isolate the leak area for at least 50 meters (150 feet) in all directions.[7][10]
- Remove Ignition Sources: Although not flammable, it is combustible. Remove all sources of heat, sparks, and open flames from the vicinity.[7][10]
- Ventilate: Ensure the area is well-ventilated to disperse vapors.[7]
- Don PPE: At a minimum, wear the PPE outlined in Chapter 4, including respiratory protection.
- Contain and Absorb:
 - Prevent the spill from entering drains or waterways, as it is very toxic to aquatic life.[11]
 - Absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][18] Do not use combustible materials like sawdust.
- Collect and Dispose:
 - Carefully sweep or shovel the absorbent material into a suitable, sealable container for hazardous waste disposal.[7][18]
 - Label the container clearly.
- Decontaminate: Wash the spill area thoroughly.[7] Dispose of contaminated clothing and cleaning materials as hazardous waste.

Chapter 6: Prudent Practices for Handling, Storage, and Disposal

- Handling: Always handle in accordance with good industrial hygiene and safety practices.[4] Avoid breathing vapors and prevent contact with skin and eyes.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[4][11] Wash hands and any exposed skin thoroughly after handling.[11]
- Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[4][12][13] Keep containers tightly closed when not in use.[4][11] Store separately from incompatible materials, especially strong oxidizing agents.[4][5][8][11]
- Disposal: This material and its container must be disposed of as hazardous waste.[18] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to be released into the environment.[18][19]

Chapter 7: Stability and Reactivity Profile

- Reactivity: 1,2,4-TCB can react vigorously with strong oxidizing agents.[4][10]
- Chemical Stability: The product is chemically stable under normal ambient temperatures and storage conditions.[4][12]
- Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources. [4]
- Hazardous Decomposition Products: When heated to decomposition or during combustion, it emits toxic fumes of hydrogen chloride, phosgene, and carbon oxides.[4][10][11]

Chapter 8: Ecological Impact

The high toxicity to aquatic life is a defining feature of 1,2,4-TCB's environmental hazard profile.[4][13] Its low water solubility and tendency to adsorb to sediment mean that it can persist in aquatic environments, posing a long-term risk.[1][9] Its moderate bioaccumulation potential means it can concentrate in organisms over time.[20] Therefore, preventing its release into sewers, soil, or waterways is of paramount importance.[19]

Conclusion

1,2,4-Trichlorobenzene is an indispensable tool for many research and development applications. However, its utility is matched by its significant health and environmental hazards. A comprehensive understanding of its toxicological mechanisms, physical properties, and the rationale behind safety protocols is essential for any scientist or professional. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions like fume hoods and meticulously following PPE and emergency protocols—we can ensure that this chemical is used effectively and, most importantly, safely.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fact sheet: 1,2,4-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. nbinno.com [nbinno.com]
- 3. 1,2,4-Trichlorobenzene | 120-82-1 [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 7. nj.gov [nj.gov]
- 8. ICSC 1049 - 1,2,4-TRICHLOROBENZENE [inchem.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. lobachemie.com [lobachemie.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. health.state.mn.us [health.state.mn.us]
- 18. chemicalbook.com [chemicalbook.com]
- 19. echemi.com [echemi.com]
- 20. eurochlor.org [eurochlor.org]
- To cite this document: BenchChem. [1,2,4-Trichlorobenzene material safety data sheet (MSDS) information]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033124#1-2-4-trichlorobenzene-material-safety-data-sheet-msds-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com